molecular formula C7H12N2O2 B13933362 3-Oxa-1,7-diazaspiro[4.5]decan-2-one

3-Oxa-1,7-diazaspiro[4.5]decan-2-one

Cat. No.: B13933362
M. Wt: 156.18 g/mol
InChI Key: OLQCFJLSEHXWBZ-UHFFFAOYSA-N
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Description

3-Oxa-1,7-diazaspiro[4.5]decan-2-one is a spirocyclic compound featuring a bicyclic structure with nitrogen and oxygen heteroatoms. This scaffold is notable for its conformational rigidity, which enhances binding specificity in pharmaceutical applications. The compound has been utilized as a key intermediate in synthesizing neurokinin-1 (NK-1) receptor antagonists, such as rolapitant (1,7-diazaspiro[4.5]decan-2-one derivatives) . Its synthesis often involves hydrogenation of benzyl-protected precursors (e.g., 8-benzyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one) using Pd/C under H₂, yielding high-purity products suitable for further functionalization .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3-oxa-1,9-diazaspiro[4.5]decan-2-one

InChI

InChI=1S/C7H12N2O2/c10-6-9-7(5-11-6)2-1-3-8-4-7/h8H,1-5H2,(H,9,10)

InChI Key

OLQCFJLSEHXWBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC1)COC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-1,7-diazaspiro[4.5]decan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a linear precursor containing both amine and ester functional groups. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 3-Oxa-1,7-diazaspiro[4.5]decan-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Oxa-1,7-diazaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-Oxa-1,7-diazaspiro[4.5]decan-2-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxa-1,7-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect .

Comparison with Similar Compounds

Key Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Features Pharmacological Relevance Reference ID
3-Oxa-1,7-diazaspiro[4.5]decan-2-one C₈H₁₂N₂O₂ 168.20 1,7-diaza substitution; 3-oxa bridge; spiro[4.5] framework Intermediate for NK-1 antagonists
3-Oxa-1-azaspiro[4.5]decan-2-one C₈H₁₃NO₂ 155.20 Single nitrogen (1-aza); 3-oxa bridge Limited bioactivity data
1-Oxaspiro[4.5]decan-2-one C₉H₁₄O₂ 154.21 No nitrogen; lactone structure Flavoring agent; non-clastogenic
8-Methyl-1,4-dioxaspiro[4.5]decane-8-methanol C₁₀H₁₈O₃ 186.25 1,4-dioxa substitution; methyl and methanol substituents Research chemical
Rolapitant Hydrochloride Monohydrate C₂₅H₂₉ClF₆N₂O₃ 554.96 1,7-diaza core; trifluoromethylphenyl and phenyl substituents NK-1 antagonist (anti-emetic)

Pharmacological and Physicochemical Properties

  • Bioactivity :
    • 3-Oxa-1,7-diazaspiro[4.5]decan-2-one derivatives exhibit high affinity for NK-1 receptors (IC₅₀ < 10 nM), making them effective against chemotherapy-induced nausea .
    • 1-Oxaspiro[4.5]decan-2-one lacks pharmacological activity but is recognized as safe for use in flavorings .
  • Solubility: Rolapitant HCl is sparingly soluble in DMSO and methanol, necessitating formulation as granules or tablets . 3-Oxa-1-azaspiro[4.5]decan-2-one shows higher solubility in polar solvents due to reduced steric hindrance .

Stability and Formulation Challenges

  • 3-Oxa-1,7-diazaspiro[4.5]decan-2-one derivatives require inert atmosphere storage (-20°C) to prevent degradation .
  • Tablet formulations of rolapitant HCl incorporate microcrystalline cellulose and croscarmellose sodium to enhance dissolution .

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